molecular formula C7H5BCl2O3 B1426183 2,6-Dichloro-4-formylphenylboronic acid CAS No. 1451392-98-5

2,6-Dichloro-4-formylphenylboronic acid

Cat. No.: B1426183
CAS No.: 1451392-98-5
M. Wt: 218.83 g/mol
InChI Key: JIIZYKDHZYFDOO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BCl2O3 and a molecular weight of 218.83 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is a white crystalline powder that is soluble in water and organic solvents .

Preparation Methods

The synthesis of 2,6-Dichloro-4-formylphenylboronic acid typically involves the following steps:

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dichloro-4-formylphenylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenylboronic acids .

Comparison with Similar Compounds

2,6-Dichloro-4-formylphenylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(2,6-dichloro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIZYKDHZYFDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246339
Record name Boronic acid, B-(2,6-dichloro-4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-98-5
Record name Boronic acid, B-(2,6-dichloro-4-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,6-dichloro-4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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